Hexane-2,3,4,5-tetrone
Description
Properties
CAS No. |
162287-04-9 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 |
IUPAC Name |
hexane-2,3,4,5-tetrone |
InChI |
InChI=1S/C6H6O4/c1-3(7)5(9)6(10)4(2)8/h1-2H3 |
InChI Key |
DOTFTHPAHSFNIZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C(=O)C(=O)C |
Synonyms |
2,3,4,5-Hexanetetrone (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Hexane-2,3,4,5-tetrone with other tetrone-containing compounds identified in the evidence:
Key Observations :
- This compound is unique as a fully aliphatic tetrone, distinguishing it from aromatic or fused-ring analogs. Its linear structure may enhance solubility in polar aprotic solvents compared to bulkier analogs.
- Pyrimidine tetrones (e.g., pyrimidine-2,4,5,6(1H,3H)-tetrone 5-thiosemicarbazone) exhibit enhanced stability due to aromaticity and are used as ligands in coordination chemistry .
- Furan-fused tetrone () features a rigid bicyclic framework, making it suitable for crosslinking polymers or synthesizing heterocyclic compounds .
Physicochemical Properties
- Solubility : Aliphatic tetrones (e.g., this compound) are more soluble in acetone or DMSO than aromatic analogs due to reduced π-π stacking.
- Thermal Stability : Aromatic tetrones (e.g., binaphthalene derivatives) exhibit higher decomposition temperatures (>300°C) compared to aliphatic counterparts .
Preparation Methods
Selenium Dioxide-Mediated Oxidation
Selenium dioxide (SeO₂) is effective in oxidizing vicinal diols to diketones. For example, 2,3,4-pentanetrione was synthesized via SeO₂ oxidation of 2,4-pentanedione. Applied to hexane-2,3,4,5-tetrol, this method could theoretically yield the tetrione through sequential oxidation steps. However, over-oxidation or incomplete conversion may necessitate careful stoichiometric control.
Reaction Conditions :
Periodate Oxidation
Sodium periodate (NaIO₄) cleaves vicinal diols to form carbonyl groups. In the synthesis of glyoxal dimethyl acetal, NaIO₄ on silica support oxidized alkenes to aldehydes under mild conditions. For hexane-2,3,4,5-tetrol, periodate cleavage could convert adjacent diols into ketones, though steric hindrance at the 3,4-positions may limit efficiency.
Reaction Pathway :
Conditions :
Ozonolysis of Polyenes
Ozonolysis of conjugated dienes or polyenes generates carbonyl compounds. A hypothetical route to this compound involves ozonolysis of a fully conjugated hexa-1,3,5-triene, though such precursors are synthetically challenging.
Ozonolysis Followed by Reductive Workup
Breaking three double bonds in a conjugated triene would yield four ketone groups. For example, ozonolysis of 1,3,5-hexatriene followed by reductive workup with dimethyl sulfide (DMS) could produce the tetrione.
Challenges :
-
Synthesis of stable polyene precursors.
-
Competitive formation of carboxylic acids or esters if over-oxidized.
Catalytic Dehydrogenation
Transition metal catalysts facilitate the dehydrogenation of alkanes to ketones. Palladium or platinum catalysts under oxidative conditions could convert hexane derivatives into tetrones.
Palladium-Catalyzed Oxidation
Palladium(II) acetate in the presence of oxygen selectively oxidizes C–H bonds adjacent to electron-withdrawing groups. Applying this to 2,3,4,5-tetramethylhexane (a structurally related compound) under high-pressure O₂ could yield the tetrione.
Reaction Setup :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Oxidant : O₂ (1 atm)
-
Solvent : Acetic acid
-
Temperature : 120°C, 24 hours
Functional Group Interconversion
Hydration of Alkynes
Hydration of a tetraalkyne could produce four ketone groups. For instance, mercury(II)-catalyzed hydration of hexa-2,3,4,5-tetrayne would yield the tetrione, though the precursor’s instability complicates this route.
Friedel-Crafts Acylation
While typically used for aromatic systems, Friedel-Crafts acylation on aliphatic chains with acetyl chloride and AlCl₃ could introduce ketone groups. However, regioselectivity and carbocation rearrangements pose significant hurdles.
Comparative Analysis of Methods
Q & A
Q. What experimental designs are optimal for synthesizing Hexane-2,3,4,5-tetrone with high yield?
To optimize synthesis, employ factorial and Central Composite Designs (CCD) to test variables like reaction time, temperature, and solvent ratios. For example, a CCD coupled with Response Surface Methodology (RSM) can identify critical parameters and interactions, as demonstrated in extraction optimization studies for hexane-based solvents . Replicate experiments at center points to validate model robustness and reduce experimental error.
Q. How should gas chromatography (GC) be applied to assess the purity of this compound during purification?
Use GC with flame ionization detection (FID) to analyze fractional distillation outputs. Collect multiple fractions during distillation and inject replicates to quantify hexane derivatives. For validation, compare retention times with known standards and integrate peak areas to calculate component ratios, as outlined in hexane-octane separation studies . Ensure column selection (e.g., polar/non-polar) aligns with the compound’s volatility and polarity.
Q. What methodologies are effective in determining the solubility profile of this compound across different solvents?
Conduct solubility tests in solvents like water, ethanol, and hexane using gravimetric or spectrophotometric methods. For low-solubility compounds, use saturation shake-flask techniques with agitation (e.g., 24 hours at 25°C). Statistical analysis (e.g., ANOVA) of solubility data, as applied in hexane extraction studies , can identify solvent-solute interactions. Reference solubility databases (e.g., NIST) for validation .
Advanced Research Questions
Q. How can intermediate-to-high temperature kinetic models be developed for this compound pyrolysis?
Construct a kinetic model using Jet-Stirred Reactor (JSR) experiments to measure speciation profiles at varying pressures (0.1–10 atm) and temperatures (500–1200 K). Validate the model against existing hexane isomer pyrolysis data, incorporating rate constants from quantum mechanical calculations. Cross-validate with laminar burning velocity measurements to refine reaction pathways .
Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound?
Standardize measurements using NIST-recommended protocols, such as static bomb calorimetry for enthalpy and differential scanning calorimetry (DSC) for phase transitions. Replicate studies under controlled humidity and pressure to isolate environmental effects. Compare results with high-purity reference materials and publish uncertainty margins, as emphasized in NIST data guidelines .
Q. How can researchers optimize the extraction of this compound from complex matrices using solvent-based methods?
Apply a factorial design to test maceration time, solvent ratio, and temperature. For example, a 2-factor design with center points (e.g., 4 factorial + 4 center experiments) can identify nonlinear relationships, as shown in avocado oil extraction studies using hexane . Optimize solvent polarity using Hansen Solubility Parameters (HSPs) to enhance selectivity.
Q. What spectroscopic techniques are recommended for structural elucidation of this compound derivatives?
Use High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and IR spectroscopy to identify functional groups (e.g., ketone C=O stretches). For stereochemical analysis, employ Nuclear Overhauser Effect (NOE) NMR experiments. Cross-reference with synthetic intermediates, as demonstrated in pyrido-oxazine derivative studies .
Q. How to design a robust protocol for analyzing thermal stability of this compound under oxidative conditions?
Perform thermogravimetric analysis (TGA) in air and inert atmospheres to differentiate thermal decomposition pathways. Couple with evolved gas analysis (EGA) via GC-MS to identify volatile degradation products. Compare oxidative stability with hexane isomers, noting pressure-dependent reactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
